molecular formula C8H14O B12219219 2-Pent-4-en-1-ylcyclopropanol

2-Pent-4-en-1-ylcyclopropanol

Cat. No.: B12219219
M. Wt: 126.20 g/mol
InChI Key: RQYNRRRPNBIJKC-UHFFFAOYSA-N
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Description

2-Pent-4-en-1-ylcyclopropanol is an organic compound characterized by a cyclopropane ring attached to a pent-4-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pent-4-en-1-ylcyclopropanol typically involves the cyclopropanation of pent-4-en-1-yl derivatives. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to convert alkenes into cyclopropanes . Another approach involves the use of cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of catalysts and reagents, as well as reaction conditions such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Pent-4-en-1-ylcyclopropanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyclopropanol group to cyclopropane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce cyclopropane compounds.

Mechanism of Action

The mechanism of action of 2-Pent-4-en-1-ylcyclopropanol involves its interaction with specific molecular targets. The cyclopropane ring’s strain energy makes it highly reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanol: A simpler analog with a cyclopropane ring and a hydroxyl group.

    Pent-4-en-1-ol: An analog with a pent-4-en-1-yl group but lacking the cyclopropane ring.

    Cyclopropylmethanol: A compound with a cyclopropane ring attached to a methanol group.

Uniqueness

Its structure allows for diverse chemical transformations and interactions, making it valuable in various research and industrial contexts .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-pent-4-enylcyclopropan-1-ol

InChI

InChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2,7-9H,1,3-6H2

InChI Key

RQYNRRRPNBIJKC-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1CC1O

Origin of Product

United States

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